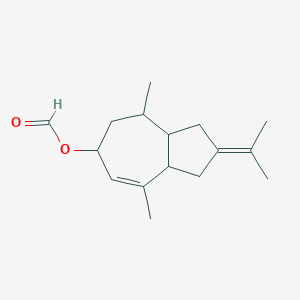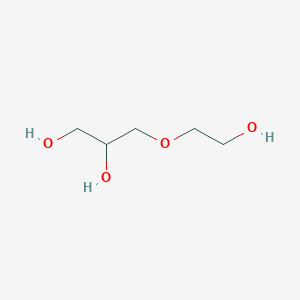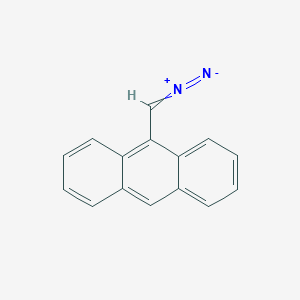
9-Anthryldiazomethane
作用机制
9-蒽基重氮甲烷的作用机制与其衍生化羧酸的能力有关,形成荧光9-蒽基甲酯衍生物。 这种衍生化提高了使用HPLC分析时化合物的检测灵敏度。分子靶标主要是羧酸,该途径涉及形成稳定的酯键。
类似化合物:
- 9-(重氮甲基)蒽
- 重氮甲烷衍生物
比较: 9-蒽基重氮甲烷因其强大的荧光特性而独一无二,使其非常有效地检测和分析羧酸及其衍生物。 与其他重氮甲烷衍生物相比,它在基于荧光的检测方法中提供了更高的灵敏度和特异性 .
生化分析
Biochemical Properties
9-Anthryldiazomethane plays a significant role in biochemical reactions. It is used as a fluorescent labeling reagent, particularly for the detection of fatty acids and their derivatives . The nature of its interactions with enzymes, proteins, and other biomolecules is primarily through the process of derivatization .
Cellular Effects
Its role as a fluorescent labeling reagent suggests that it could potentially influence cell function by enabling the detection and tracking of specific biomolecules within the cell .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its ability to derivatize biomolecules, making them detectable via fluorescence . This process does not typically involve direct binding interactions with biomolecules, enzyme inhibition or activation, or changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the fluorescent reagent this compound may decompose during storage .
Metabolic Pathways
Given its use as a fluorescent labeling reagent, it may be involved in the metabolic pathways of the biomolecules it is used to label .
Transport and Distribution
Given its use as a fluorescent labeling reagent, it may be distributed wherever the biomolecules it labels are located .
Subcellular Localization
Given its use as a fluorescent labeling reagent, it may be localized wherever the biomolecules it labels are located .
准备方法
合成路线和反应条件: 9-蒽基重氮甲烷的制备通常涉及用有机氧化剂(例如N-氯代琥珀酰亚胺)在乙酸乙酯等有机溶剂中氧化9-蒽醛腙。 反应在室温下进行,所得混合物直接用作衍生化的试剂溶液 .
工业生产方法: 虽然没有广泛记录具体的工业生产方法,但上述制备方法可以扩大到工业应用。主要步骤包括合成9-蒽醛腙,然后将其氧化以生成9-蒽基重氮甲烷。
化学反应分析
反应类型: 9-蒽基重氮甲烷主要与羧酸发生衍生化反应,形成荧光9-蒽基甲酯衍生物。这种反应提高了使用高效液相色谱 (HPLC) 分析时化合物的检测灵敏度。
常用试剂和条件:
试剂: N-氯代琥珀酰亚胺、乙酸乙酯、9-蒽醛腙。
条件: 室温,有机溶剂介质。
科学研究应用
9-蒽基重氮甲烷因其荧光特性而被广泛应用于科学研究。其一些主要应用包括:
化学: 用作检测脂肪酸及其衍生物的荧光标记试剂.
生物学: 用于生物分子的衍生化,包括氨基酸、胆汁酸、脂肪酸、前列腺素和类固醇酸.
工业: 应用于植物来源药物中三萜酸的定量分析.
相似化合物的比较
- 9-(Diazomethyl)anthracene
- Diazomethane derivatives
Comparison: 9-Anthryldiazomethane is unique due to its strong fluorescent properties, making it highly effective for detecting and analyzing carboxylic acids and their derivatives. Compared to other diazomethane derivatives, it offers enhanced sensitivity and specificity in fluorescence-based detection methods .
属性
IUPAC Name |
9-(diazomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVOJKRZBNPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146219 | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10401-59-9 | |
| Record name | 9-Diazomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthryldiazomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 9-anthryldiazomethane interact with its target molecules?
A1: this compound functions as a fluorescent labeling reagent for carboxylic acids. It reacts with the carboxyl group (-COOH) of target molecules through esterification, forming a stable ester bond. This reaction occurs at room temperature and generally doesn't require a catalyst. [, , , , , , , , , ]
Q2: What are the downstream effects of labeling a molecule with this compound?
A2: The primary effect is the introduction of a fluorescent anthracene moiety to the target molecule. This allows for highly sensitive detection and quantification using fluorescence-based techniques, especially High-Performance Liquid Chromatography (HPLC) with fluorescence detection. [, , , , , , , , , ]
Q3: What is the molecular formula and weight of this compound?
A3: The molecular formula is C15H10N2 and the molecular weight is 222.25 g/mol.
Q4: Is there any spectroscopic data available for this compound?
A4: While the provided papers do not detail specific spectroscopic data, researchers commonly employ techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to characterize this compound and its derivatives.
Q5: Can you elaborate on the performance and applications of this compound under various conditions?
A6: this compound demonstrates versatility across a range of conditions, successfully derivatizing fatty acids, prostaglandins, and even N-terminal blocked amino acids. Its effectiveness in different solvent systems and its compatibility with various HPLC methods highlight its adaptability for analyzing diverse biological samples. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q6: Does this compound exhibit any catalytic properties?
A7: this compound is primarily employed as a derivatizing agent rather than a catalyst. Its function centers around reacting with specific functional groups, enabling improved detection and analysis of target molecules. [, ]
Q7: Have there been any simulations or calculations performed on this compound?
A7: While the provided research articles do not specifically mention computational studies on this compound itself, such methods could potentially be used to predict reactivity, analyze its interaction with target molecules, and optimize reaction conditions.
Q8: How does modifying the structure of this compound affect its activity?
A9: While the provided papers do not extensively explore SAR for this compound, they do investigate other fluorescent derivatizing agents. For instance, substituting this compound with 1-pyrenyldiazomethane was found to increase sensitivity, indicating that modifying the aromatic structure can impact fluorescence intensity. []
Q9: What are the SHE considerations when working with this compound?
A9: While the papers do not specifically address SHE regulations, it's crucial to handle this compound, like all laboratory reagents, with caution. Researchers should consult relevant safety data sheets and adhere to appropriate laboratory safety protocols.
Q10: Is there any information available regarding the PK/PD properties of this compound?
A10: The research provided focuses on this compound's analytical applications, and does not delve into its PK/PD properties. As an analytical reagent, its in vivo behavior is less relevant compared to its use in derivatization reactions for analysis.
Q11: Has this compound been used in any cell-based assays or animal models?
A13: The focus of the research is on utilizing this compound for analytical purposes, primarily for quantifying various compounds in biological samples rather than investigating its biological activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q12: What are the typical analytical methods employed when using this compound?
A14: High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is the primary analytical method used in conjunction with this compound derivatization. This technique enables the separation and sensitive quantification of various compounds, including fatty acids, prostaglandins, and shellfish toxins. [, , , , , , , , , ]
Q13: Are there alternative methods for detecting this compound derivatives besides HPLC?
A16: While HPLC with fluorescence detection is the most prevalent method, other techniques like thin-layer chromatography (TLC) with fluorescence visualization or gas chromatography-mass spectrometry (GC-MS) can be employed depending on the specific application and analytical goals. [, ]
Q14: What is the environmental impact of this compound?
A14: The provided research primarily focuses on the analytical applications of this compound and does not provide information regarding its environmental impact or degradation. This would be an important consideration for future research.
Q15: What validation parameters are essential when developing an analytical method using this compound?
A19: Researchers typically validate analytical methods by assessing parameters like linearity, accuracy, precision (repeatability and reproducibility), sensitivity (limit of detection and limit of quantification), selectivity, and recovery. These parameters ensure the reliability and accuracy of the analytical data generated. [, , , ]
Q16: How can quality control be maintained when using this compound in analytical procedures?
A16: Key aspects of quality control include using high-purity reagents, proper storage of this compound (protected from light and at low temperatures), regular calibration of instruments, and implementing appropriate quality control samples within analytical runs.
Q17: Are there any alternatives to this compound for derivatizing carboxylic acids for fluorescence detection?
A21: Yes, several alternative fluorescent derivatizing agents exist for carboxylic acids. The research mentions 1-pyrenyldiazomethane as a more sensitive option. Other alternatives include bromomethylcoumarin derivatives like 4-bromomethyl-7-methoxycoumarin (BrMMC) and 4-bromomethyl-6,7-dimethoxycoumarin (BrDMC). [, ]
Q18: What are the advantages and disadvantages of using these alternatives compared to this compound?
A22: The choice of derivatizing agent depends on the specific application and analytical goals. While some alternatives might offer higher sensitivity, they could have drawbacks like lower reactivity, stability issues, or different selectivity profiles compared to this compound. [, ]
Q19: What types of samples have been analyzed using this compound derivatization for fatty acid profiling?
A19: this compound has been successfully employed for analyzing fatty acid composition in a diverse range of samples including:
- Food Products: Rice, milk, dairy products, edible oils, and sesame oil [, , , ]
- Biological Samples: Serum, vital blood of fish, plankton body fluid, human bile, and chicken tissues [, , , ]
- Plant Material: Cotyledons of Pharbitis nil []
Q20: What are the advantages of using this compound for prostaglandin analysis compared to other methods?
A20: this compound derivatization coupled with HPLC offers several advantages for prostaglandin analysis:
- High Sensitivity: The fluorescent anthrylmethyl esters enable detection at picogram levels. [, , , , , ]
- Simultaneous Detection: The method allows for the simultaneous measurement of multiple prostaglandins in a single run. [, , , , ]
- Simplicity: The derivatization procedure is relatively simple and can be performed at room temperature. [, ]
Q21: Can this compound be used to analyze other types of natural products besides fatty acids and prostaglandins?
A21: Yes, the research demonstrates its application in analyzing:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


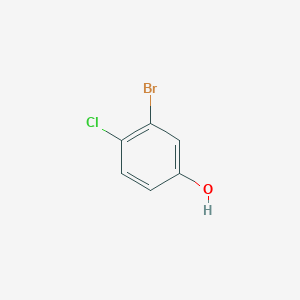
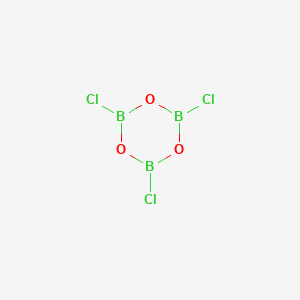

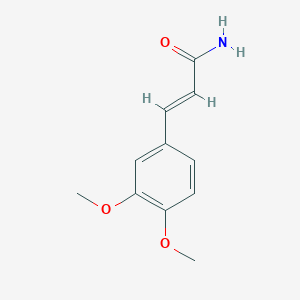
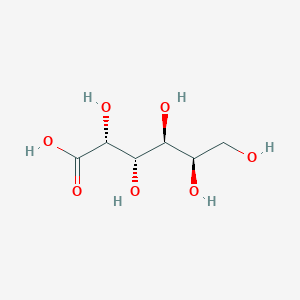
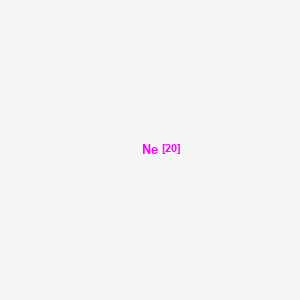
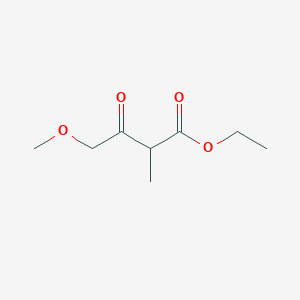
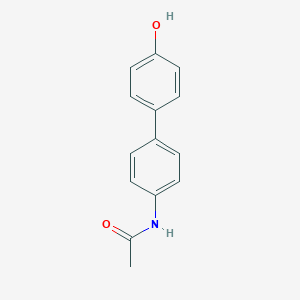
![4,7-Dichloro-2-(4,7-dichloro-3-oxobenzo[b]thien-2(3H)-ylidene)benzo[b]thiophene-3(2H)-one](/img/structure/B78936.png)
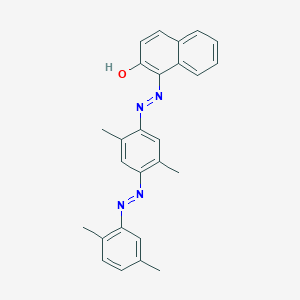
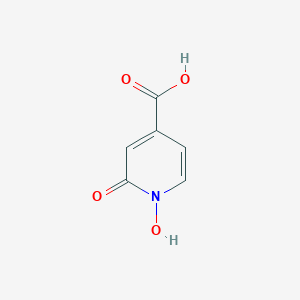
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)
